molecular formula C16H12N2 B1591044 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline CAS No. 31661-59-3

3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline

Cat. No. B1591044
CAS RN: 31661-59-3
M. Wt: 232.28 g/mol
InChI Key: FMZHYPYMCCZVCA-UHFFFAOYSA-N
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Description

3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline, also known as 3,3’-diacetyl-2,2’-bipyridine (DAPB), is a widely studied organic compound, which has been used in various scientific fields, such as organic synthesis, material science, and catalysis. DAPB has been found to possess interesting properties, such as strong coordination ability and redox capability, which make it a promising molecule for various applications.

Scientific Research Applications

Antiviral Properties

One significant application of 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline is in the field of antiviral research. Leila et al. (2019) explored its use in the synthesis of novel NS5A inhibitors to combat hepatitis C virus (HCV). Their study found that molecules with this core were more effective against HCV, particularly genotype 1b, showing potent inhibition and high selectivity (Leila et al., 2019).

Synthesis of Carbonyl 2-Amino-Pyrimidines

Zhang, Zhao, and Zhao (2015) described a methodology for synthesizing carbonyl 2-amino-pyrimidines using 1,3-diynes as a precursor. Their approach highlights the potential of 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline in the construction of pyrimidines, showcasing its utility in organic synthesis (Zhang, Zhao, & Zhao, 2015).

Synthesis of Polydiacetylene Charge-Transfer Complexes

Phelps et al. (2000) explored the polymerization of 1,4-bis(3-quinolyl)buta-1,3-diyne and its isomer, investigating their reactivity with organoiodines to form N-I charge-transfer complexes. This research opens avenues for the use of 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline in the creation of novel polymers and materials (Phelps et al., 2000).

Enhanced Viscosity and Crystallization Rate in Polymers

Liu et al. (2017) investigated the use of diacetylene groups, including 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline, in enhancing the properties of poly(butylene-succinate). Their findings suggest that the inclusion of diacetylene groups can significantly improve the crystallization rate and viscosity of polymers, broadening their potential applications (Liu, Zhang, Wang, & Wang, 2017).

Catalysis and Organic Synthesis

Krishnan et al. (2017) developed a novel synthesis protocol for 1,3-diynes, including 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline, using a zinc-catalyzed Cadiot-Chodkiewicz cross-coupling reaction. This study highlights the role of 3,3'-(buta-1,3-diyne-1,4-diyl)dianiline in catalytic processes, particularly in the field of organic synthesis (Krishnan et al., 2017).

properties

IUPAC Name

3-[4-(3-aminophenyl)buta-1,3-diynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h3-4,7-12H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZHYPYMCCZVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568995
Record name 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline

CAS RN

31661-59-3
Record name 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ARS Leila, MHA Mousa, E Frakolaki, N Vassilaki… - ACS …, 2019 - ACS Publications
As hepatitis C virus (HCV) is one of the major health problems in many countries, interest has been aroused in the design, synthesis, and optimization of novel NS5A inhibitors, outside …
Number of citations: 5 pubs.acs.org
J Hamdy, N Emadeldin, MM Hamed, E Frakolaki… - Pharmaceuticals, 2022 - mdpi.com
In today’s global plan to completely eradicate hepatitis C virus (HCV), the essential list of medications used for HCV treatment are direct-acting antivirals (DAAs), as interferon-sparing …
Number of citations: 2 www.mdpi.com
Y Yu, X Chen, Q Wu, D Liu, L Hu, L Yu… - The Journal of …, 2018 - ACS Publications
An efficient protocol for the synthesis of internal aryl alkynes was achieved via Cu-catalyzed decarboxylative cross-coupling reactions, and to the best of our knowledge, this is the first …
Number of citations: 15 pubs.acs.org
Z Liu, Z Li - European Journal of Organic Chemistry, 2021 - Wiley Online Library
A simple method for the synthesis of 1,3‐diynes from iodoarenes using calcium carbide as an alkyne source and air as an oxidant is described. A series of 1,4‐diarylbuta‐1,3‐diynes …

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